molecular formula C18H19NO4S B273653 Ethyl 2-(benzoylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-(benzoylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Numéro de catalogue B273653
Poids moléculaire: 345.4 g/mol
Clé InChI: AWGWDPKITXISEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-(benzoylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, commonly known as EBT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. EBT belongs to the class of benzothiophene derivatives and has shown promising results in various scientific studies.

Mécanisme D'action

The mechanism of action of EBT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EBT has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. EBT has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
EBT has been shown to have various biochemical and physiological effects in different disease models. In cancer research, EBT has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce metastasis. In diabetes research, EBT has been shown to improve glucose uptake and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. In Alzheimer's research, EBT has been shown to reduce oxidative stress and improve cognitive function by activating the Nrf2/ARE pathway.

Avantages Et Limitations Des Expériences En Laboratoire

EBT has several advantages as a research tool, including its synthetic accessibility, low toxicity, and potential therapeutic value. However, there are also some limitations to its use in lab experiments, such as its low solubility in water, which can affect its bioavailability, and its potential for off-target effects.

Orientations Futures

There are several future directions for the research and development of EBT. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the potential of EBT as a therapeutic agent in other diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of EBT and to identify its molecular targets.

Méthodes De Synthèse

The synthesis of EBT involves a multi-step process that includes the reaction of 2-aminobenzophenone with ethyl acetoacetate followed by the cyclization of the resulting intermediate with sulfur in the presence of a base. The final product is obtained by the reaction of the intermediate with benzoyl chloride and hydroxylation with sodium hydroxide. The purity of the final product can be enhanced by recrystallization using ethanol.

Applications De Recherche Scientifique

EBT has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, diabetes, and Alzheimer's. In cancer research, EBT has shown promising results by inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, EBT has been shown to improve glucose uptake and insulin sensitivity. In Alzheimer's research, EBT has shown neuroprotective effects by reducing oxidative stress and improving cognitive function.

Propriétés

Nom du produit

Ethyl 2-(benzoylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Formule moléculaire

C18H19NO4S

Poids moléculaire

345.4 g/mol

Nom IUPAC

ethyl 2-benzamido-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H19NO4S/c1-2-23-18(22)14-12-9-6-10-13(20)15(12)24-17(14)19-16(21)11-7-4-3-5-8-11/h3-5,7-8,13,20H,2,6,9-10H2,1H3,(H,19,21)

Clé InChI

AWGWDPKITXISEF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C3=CC=CC=C3

SMILES canonique

CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.